Introduction: The Strategic Importance of 3-Methoxy-1H-indazol-6-amine
Introduction: The Strategic Importance of 3-Methoxy-1H-indazol-6-amine
An In-depth Technical Guide to 3-Methoxy-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
3-Methoxy-1H-indazol-6-amine is a heterocyclic compound built upon the indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged structure." This designation signifies its ability to serve as a versatile framework for binding to a multitude of biological targets, making it a cornerstone in modern drug discovery.[1] The strategic placement of the methoxy (-OCH₃) group at the 3-position and an amine (-NH₂) group at the 6-position imparts specific electronic and steric properties. These features make 3-Methoxy-1H-indazol-6-amine a highly valuable building block, or synthon, for constructing more complex, pharmacologically active molecules, particularly in the realm of oncology.[1][2]
Indazole derivatives have been successfully developed into approved kinase inhibitor drugs, including Pazopanib and Axitinib, which are used to treat various cancers.[3][4] These molecules function by targeting specific protein kinases that are critical for tumor growth and proliferation. The utility of 3-Methoxy-1H-indazol-6-amine lies in its capacity to be chemically modified at the amine and the indazole nitrogen atoms, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in the field.
Core Physicochemical and Structural Properties
A compound's physical and chemical properties are foundational to its application in synthesis and drug design. The key characteristics of 3-Methoxy-1H-indazol-6-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1056619-82-9 | [5] |
| Molecular Formula | C₈H₉N₃O | [6] |
| Molecular Weight | 163.18 g/mol | [5] |
| Appearance | Typically a solid powder | N/A |
| Purity | Commercially available up to 95% | [6] |
| Topological Polar Surface Area (TPSA) | 69.84 Ų | [7] |
| Predicted LogP | 1.8661 | [7] |
Molecular Structure
The structure consists of a bicyclic indazole core with a methoxy substituent at position C3 and an amine substituent at position C6. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, with the 1H-indazole form being the most thermodynamically stable.[8]
Caption: Chemical structure of 3-Methoxy-1H-indazol-6-amine.
Spectroscopic Profile
Spectroscopic data is critical for structure verification and quality control. While a detailed spectrum analysis is proprietary to specific batches, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is available from suppliers.[9] It would characteristically show signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons (-OCH₃), a broad singlet for the amine protons (-NH₂), and a signal for the N-H proton of the indazole ring. The exact chemical shifts and coupling constants would depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).[10][11]
-
¹³C NMR: The carbon spectrum would display distinct signals for the eight carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the indazole core.
-
Mass Spectrometry (MS): Mass spectrometry data is available and would confirm the molecular weight of the compound.[9] Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 164.18.
-
Infrared Spectroscopy (IR): The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine and the indazole ring, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic system, and C-O stretching of the methoxy group.[9]
Synthesis and Reactivity
Representative Synthetic Pathway
The synthesis of substituted indazoles can be achieved through various routes. A common and effective strategy involves the construction of the indazole ring from appropriately substituted aniline precursors. While the exact commercial synthesis of 3-Methoxy-1H-indazol-6-amine is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established chemical literature for analogous structures.[1][12]
A general approach often begins with a nitrated precursor, which facilitates the cyclization to form the indazole ring. The nitro group can then be reduced to the required amine functionality.
Caption: Generalized synthetic workflow for indazole-6-amine derivatives.
Experimental Protocol: Reduction of a Nitro-Indazole Precursor
This protocol describes a general method for the reduction of a nitro group on an indazole ring to an amine, a key step in the synthesis of the title compound.[12]
Objective: To synthesize 3-Methoxy-1H-indazol-6-amine from 3-Methoxy-6-nitro-1H-indazole.
Materials:
-
3-Methoxy-6-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Methoxy-6-nitro-1H-indazole (1 equivalent) in ethanol or a similar suitable solvent.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the suspension.
-
Acidification & Reflux: Slowly add concentrated HCl. The mixture is then heated to reflux (typically 60-80 °C) and stirred vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Methoxy-1H-indazol-6-amine.
Causality: The choice of SnCl₂/HCl is a classic and robust method for the reduction of aromatic nitro groups. Tin(II) chloride acts as the reducing agent in the acidic medium, efficiently converting the -NO₂ group to an -NH₂ group without affecting other sensitive functionalities on the indazole ring.
Chemical Reactivity
The reactivity of 3-Methoxy-1H-indazol-6-amine is dictated by its primary functional groups:
-
The 6-Amino Group: This primary aromatic amine is nucleophilic and serves as the principal handle for synthetic elaboration. It readily participates in reactions such as:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a common step in building kinase inhibitors.[13]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.[14]
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamines.
-
-
The Indazole N-H Group: The nitrogen at the 1-position can be deprotonated and subsequently alkylated or arylated to introduce substituents, which can be crucial for modulating biological activity and solubility.
-
The Aromatic Ring: The indazole ring itself can undergo electrophilic substitution, although the conditions must be carefully controlled. The existing amine and methoxy groups are activating and will direct incoming electrophiles.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole scaffold is a validated core in numerous kinase inhibitors.[3][15] 3-Methoxy-1H-indazol-6-amine is an ideal starting point for synthesizing libraries of potential inhibitors for several reasons:
-
Vector for Elaboration: The 6-amino group provides a predictable point of attachment for side chains that can be designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
-
Hydrogen Bonding: The indazole ring's N-H group can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as an acceptor. These interactions are critical for anchoring the inhibitor to the kinase's hinge region, a common binding motif for Type I and Type II inhibitors.
-
Structural Rigidity: The bicyclic nature of the indazole scaffold provides a rigid core, which reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.
The compound has been implicated as a key intermediate in the synthesis of inhibitors for targets like Polo-like kinase 4 (PLK4), Akt, and Fibroblast Growth Factor Receptor (FGFR), all of which are significant targets in cancer therapy.[8][13][15]
Caption: Role as a building block in kinase inhibitor synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Methoxy-1H-indazol-6-amine is essential. The following information is synthesized from available Safety Data Sheets (SDS).[16][17][18]
| Hazard Type | GHS Classification & Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[17] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
Handling and Storage Recommendations:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid generation of dust.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
3-Methoxy-1H-indazol-6-amine is more than a mere chemical reagent; it is a strategically designed building block that leverages the privileged nature of the indazole scaffold. Its combination of a rigid core, key hydrogen bonding features, and a synthetically versatile amino group makes it an exceptionally valuable intermediate for the discovery and development of novel therapeutics. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, reactivity, and handling is fundamental to unlocking its full potential in the creation of next-generation targeted therapies, particularly in the fight against cancer.
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